4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate

説明

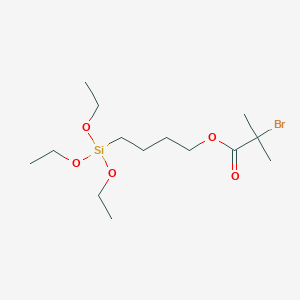

4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate is a multifunctional organosilicon compound characterized by a triethoxysilyl group linked to a butyl chain and a 2-bromo-2-methylpropanoate ester moiety. This structure combines the hydrolytic reactivity of triethoxysilyl groups—enabling covalent bonding to inorganic surfaces like silica or metals—with the electrophilic properties of the bromoester group, which facilitates nucleophilic substitution or polymerization reactions. Applications span materials science (e.g., surface modification of nanoparticles or polymers) and organic synthesis (e.g., as a reactive monomer or crosslinker) .

特性

CAS番号 |

919785-21-0 |

|---|---|

分子式 |

C14H29BrO5Si |

分子量 |

385.37 g/mol |

IUPAC名 |

4-triethoxysilylbutyl 2-bromo-2-methylpropanoate |

InChI |

InChI=1S/C14H29BrO5Si/c1-6-18-21(19-7-2,20-8-3)12-10-9-11-17-13(16)14(4,5)15/h6-12H2,1-5H3 |

InChIキー |

RIFVNKPIAVCMKW-UHFFFAOYSA-N |

正規SMILES |

CCO[Si](CCCCOC(=O)C(C)(C)Br)(OCC)OCC |

製品の起源 |

United States |

準備方法

4-(トリエトキシシリル)ブチル 2-ブロモ-2-メチルプロパノエートの合成は、通常、2-ブロモ-2-メチルプロピオニルクロリドとトリエトキシシランを塩基性条件下で反応させることにより行われます。 反応は、水分がプロセスに干渉するのを防ぐために不活性雰囲気中で行われます . 一般的な反応スキームを以下に示します。

2-ブロモ-2-メチルプロピオニルクロリド+トリエトキシシラン→4-(トリエトキシシリル)ブチル 2-ブロモ-2-メチルプロパノエート

化学反応の分析

科学研究の応用

4-(トリエトキシシリル)ブチル 2-ブロモ-2-メチルプロパノエートには、いくつかの科学研究の応用があります。

化学: ポリマーの合成における架橋剤として、および官能化シランの調製のための前駆体として使用されます。

生物学: この化合物は、生物学的アッセイ用の表面を修飾し、生体分子を固定するために使用できます。

科学的研究の応用

4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate has several scientific research applications:

Chemistry: It is used as a crosslinking agent in the synthesis of polymers and as a precursor for the preparation of functionalized silanes.

Biology: The compound can be used to modify surfaces for biological assays and immobilize biomolecules.

作用機序

類似の化合物との比較

4-(トリエトキシシリル)ブチル 2-ブロモ-2-メチルプロパノエートに類似した化合物には、次のものがあります。

2-ブロモ-2-メチル-N-(3-(トリエトキシシリル)プロピル)プロパンアミド: この化合物は、架橋剤および表面改質剤として同様の用途があります.

2-モルホリノエチル 2-ブロモ-2-メチルプロパノエート: ATRP開始剤として使用され、ポリマー化学に応用があります.

3-(トリクロロシリル)プロピル 2-ブロモ-2-メチルプロパノエート: 同様の特性を持つ別の架橋剤.

4-(トリエトキシシリル)ブチル 2-ブロモ-2-メチルプロパノエートの独自性は、その反応性基の特定の組み合わせにあり、さまざまな分野で用途の広い用途を可能にします。

類似化合物との比較

Ethyl 2-Bromo-2-methylpropanoate ()

- Structure: Lacks the triethoxysilyl group but shares the 2-bromo-2-methylpropanoate core.

- Synthesis: Prepared via N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate.

- Reactivity: Primarily used in nucleophilic substitutions (e.g., forming piperazine derivatives). Unlike 4-(triethoxysilyl)butyl derivatives, it cannot bond to inorganic substrates.

- Applications : Pharmaceutical intermediates (e.g., antipsychotic agents).

Methyl 2-[4-(4-Bromobut-1-ynyl)phenyl]-2-methylpropanoate ()

- Reactivity: The bromoalkyne enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). The absence of triethoxysilyl limits its use in hybrid organic-inorganic systems.

- Applications : Polymer precursors or click chemistry substrates.

Cyclosilazanes with Triethoxysilyl Groups ()

- Structure : Polymers with triethoxysilyl and silazane groups.

- Reactivity : Hydrolyze to form silica-like networks, similar to 4-(triethoxysilyl)butyl derivatives, but lack bromoester functionality.

- Applications : Coatings, adhesives, and ceramic precursors.

Comparative Data Table

Reactivity and Stability Differences

- Triethoxysilyl vs. Bromoester Dominance: The triethoxysilyl group in the target compound enables hydrolysis to form Si–O–Si or Si–O–M (M = metal/oxide) bonds, critical for hybrid materials. In contrast, ethyl 2-bromo-2-methylpropanoate’s reactivity is dominated by the bromoester’s electrophilicity .

- Thermal Stability: Bromoesters (e.g., –3) are prone to thermal decomposition above 150°C, while silane-containing compounds (e.g., cyclosilazanes in ) exhibit higher thermal stability due to inorganic network formation.

生物活性

4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of materials science and biomedicine. This article delves into its synthesis, biological mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a triethoxysilyl group that enhances its reactivity and ability to form covalent bonds with various substrates, making it an effective modifier in biochemical applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromo-2-methylpropanoyl chloride with triethoxysilane under basic conditions. The process can be summarized as follows:

-

Reactants :

- 2-bromo-2-methylpropanoyl chloride

- Triethoxysilane

-

Catalyst :

- A base such as triethylamine is used to neutralize the hydrochloric acid produced during the reaction.

-

Conditions :

- The reaction is conducted under controlled temperature and pressure to optimize yield and purity.

The biological activity of this compound is largely attributed to its ability to form strong siloxane bonds with hydroxyl groups on various biomolecules. This property allows it to modify surfaces and enhance the stability and functionality of materials used in biomedical applications.

Antimicrobial Properties

Research has indicated that silane compounds, including this compound, exhibit antimicrobial properties. These compounds can disrupt microbial membranes or inhibit cellular functions, making them suitable for use in coatings for medical devices and implants.

Drug Delivery Systems

The compound has been investigated for its role in drug delivery systems. Its ability to form stable complexes with therapeutic agents can enhance the bioavailability and targeted delivery of drugs, particularly in cancer therapy.

Applications in Biomedical Fields

- Surface Modification : The compound is utilized to modify surfaces of implants and medical devices to improve biocompatibility and reduce infection rates.

- Polymer Synthesis : It serves as a crosslinking agent in the synthesis of polymers that can be used in drug delivery systems and tissue engineering scaffolds.

- Coatings : The compound is applied in the formulation of antimicrobial coatings for various surfaces, including those used in healthcare settings.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of surfaces treated with this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial colonization on treated surfaces compared to untreated controls.

Study 2: Drug Delivery Applications

In another study, researchers explored the use of this silane compound in a polymer matrix for delivering chemotherapeutic agents. The findings indicated improved drug release profiles and enhanced cellular uptake when compared to traditional delivery systems.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Applications |

|---|---|---|

| 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate | Silane with trimethoxy group | Surface modification, drug delivery |

| 3-[Ethoxy(dimethyl)silyl]propyl 2-bromo-2-methylpropanoate | Silane with ethoxy group | Polymer synthesis, coatings |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。